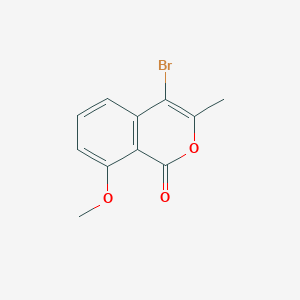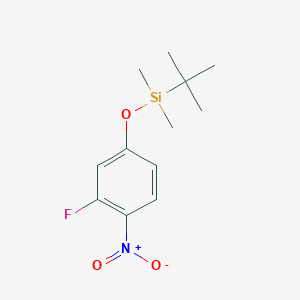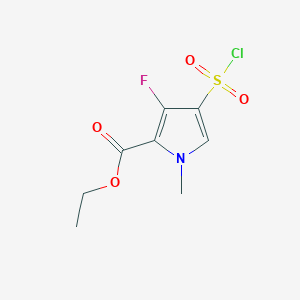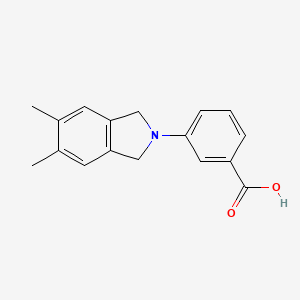
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid is a complex organic compound that features a quinoline moiety fused with a nicotinic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Nicotinic Acid Derivative: The nicotinic acid derivative can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a halogenated nicotinic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a tetrahydroquinoline derivative.
Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogenated nicotinic acids and bases such as sodium hydroxide or potassium carbonate are employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to specific sites on proteins, thereby altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3,4-Dihydroisoquinolin-1(2H)-yl)-5-methylnicotinic acid
- 6-(3,4-Dihydroquinolin-2(1H)-yl)-5-methylnicotinic acid
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinoline moiety, combined with the nicotinic acid derivative, allows for diverse applications in medicinal chemistry and materials science, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20)10-17-15(11)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20) |
Clave InChI |
WKDQCLOWZGMFOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)







